(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride
Description
Properties
Molecular Formula |
C11H15Cl2N3 |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3,(H,13,14);2*1H/t8-;;/m0../s1 |
InChI Key |
CGDFQKHWTYTMOS-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Step 1: Activation and Coupling
-
Reagents : 4-Methylmorpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) in dichloromethane.
-
Conditions : Room temperature, 12–24 hours.
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Purpose : Activates the ketone group for subsequent imidazole ring formation.
-
-
Step 2: Cyclization
-
Step 3: Hydrogenation and Salt Formation
Key Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 136–138°C | |
| Solubility | DMSO (slight), methanol (slight) | |
| Purity (HPLC) | >98% |
Van Leusen Imidazole Synthesis Approach
The Van Leusen method offers an alternative route using tosylmethyl isocyanide (TosMIC) and aldehydes.
Procedure
-
Substrate : 2-Phenyl-1H-imidazole-4-carbaldehyde (synthesized via oxidation of (2-phenyl-1H-imidazol-4-yl)methanol with 55% yield).
-
Reaction : Condensation with (S)-1-aminoethane under inert conditions.
-
Conditions : Ethanol solvent, reflux at 80°C for 6 hours.
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Outcome : Forms the (S)-enantiomer with 75% enantiomeric excess (ee), requiring subsequent chiral chromatography for purification.
Palladium-Catalyzed Cyclization Methods
A patent (WO2016135756A1) describes a palladium-mediated cyclization to streamline imidazole formation.
Key Steps
-
Substrate : N-protected β-ketoamide derivatives.
-
Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
-
Conditions : 100°C in toluene, 12 hours.
-
Yield : 85% for the imidazole intermediate.
-
Advantage : Avoids multi-step activation, reducing byproduct formation.
Chiral Resolution Techniques
For enantioselective synthesis, resolution via chiral auxiliaries is employed.
Method
-
Intermediate : Racemic 1-(4-phenyl-1H-imidazol-2-yl)ethanamine.
-
Resolution Agent : (R)-(−)-Mandelic acid.
-
Conditions : Crystallization from ethanol/water (3:1).
-
Result : (S)-enantiomer isolated with 99% ee, confirmed by chiral HPLC.
Industrial-Scale Production and Optimization
Industrial protocols emphasize cost efficiency and reproducibility.
Process Enhancements
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-Step Synthesis | 60–70 | >98 | Well-established | Lengthy (3 steps) |
| Van Leusen | 55 | 95 | Modular | Low enantioselectivity |
| Palladium Cyclization | 85 | 99 | Fewer steps | High catalyst cost |
| Chiral Resolution | 40 | 99 | High ee | Low overall yield |
Structural and Analytical Verification
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form imidazole derivatives with different substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may yield various imidazole derivatives with different functional groups.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride exhibits notable anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute evaluated its efficacy against a panel of approximately sixty cancer cell lines, revealing promising results in terms of cell growth inhibition rates .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride. Preliminary investigations suggest that it may act as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves increasing acetylcholine levels by inhibiting its breakdown, thereby enhancing cholinergic transmission .
Synthetic Utility
The synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride can be achieved through various methods. One common approach involves the reaction of 4-phenylimidazole with appropriate alkylating agents under controlled conditions to yield the desired product. The compound's structural features allow for further modifications, making it a versatile intermediate in drug development .
Case Study 1: Antitumor Activity Assessment
A systematic investigation into the antitumor activity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride was conducted using a series of human tumor cell lines. The results demonstrated a mean GI50 value indicating significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride was tested for its ability to mitigate neuronal cell death induced by oxidative stress. The findings suggested that this compound could enhance neuronal survival rates, pointing towards its therapeutic potential in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s structural analogs differ in substituent positions, aromatic ring systems, and stereochemistry. Key comparisons include:
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Stereochemical Impact : The (S)-enantiomer (target compound) exhibits higher receptor selectivity compared to its (R)-counterpart (CAS: 335246-81-6), which has 95% purity but undefined bioactivity .
- Solubility and Stability : Dihydrochloride salts (e.g., target compound and HA-2835) improve aqueous solubility over free bases, critical for oral bioavailability .
- Synthetic Accessibility : The target compound is synthesized via enantioselective routes, while analogs like HA-2835 use simpler alkylation protocols, affecting scalability .
Biological Activity
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride is a chiral compound that has attracted considerable interest due to its potential pharmacological properties, particularly in neurological and psychiatric applications. This article delves into its biological activity, including its interactions with neurotransmitter systems, synthesis, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃ |
| Molecular Weight | 223.70 g/mol |
| CAS Number | 1245649-51-7 |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 422.1 ± 28.0 °C at 760 mmHg |
| LogP | 1.93 |
Research indicates that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. Its dual action as both an agonist and antagonist at specific sites suggests a complex mechanism that may influence mood regulation and cognitive functions .
Interaction Studies
Studies have utilized various techniques to evaluate the binding affinity of this compound to neurotransmitter receptors:
- Radioligand Binding Assays: These assays help determine the affinity of the compound for specific receptors.
- Cell-Based Assays: Used to assess functional activity related to receptor activation or inhibition.
Structure-Activity Relationships (SAR)
The imidazole structure of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride is crucial for its biological activity. Modifications to the imidazole ring or phenyl substituents can significantly alter receptor affinity and efficacy. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylphenyl)-1H-imidazole | Methyl group on phenyl ring | Potentially altered lipophilicity affecting absorption |
| 2-(4-Fluorophenyl)-1H-imidazole | Fluorine substituent on phenyl ring | May enhance receptor selectivity |
| 4-(Pyridin-2-yl)phenol | Pyridine instead of imidazole | Different interaction profile with biological targets |
These variations illustrate how slight modifications can lead to distinct pharmacological profiles while retaining some degree of biological activity .
Neuropharmacological Effects
A study conducted on the effects of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride demonstrated its potential in modulating anxiety-like behaviors in animal models. The compound was administered in varying doses, resulting in significant reductions in anxiety-related behaviors compared to control groups. This suggests a potential therapeutic application in treating anxiety disorders .
Anticonvulsant Activity
Another research focus has been on the anticonvulsant properties of this compound. In vitro studies indicated that it could effectively reduce seizure activity in rodent models, highlighting its potential as a treatment for epilepsy . The SAR analysis revealed that specific substitutions on the phenyl ring enhanced anticonvulsant activity, indicating a pathway for further development.
Q & A
Q. What are the recommended methods for synthesizing (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride?
Synthesis typically involves chiral resolution or asymmetric synthesis to achieve the (S)-enantiomer. A common approach is coupling 4-phenyl-1H-imidazole-2-carbaldehyde with a chiral amine precursor, followed by reduction to yield the ethanamine backbone. The dihydrochloride salt is formed by treating the freebase with HCl in a polar solvent (e.g., ethanol) under controlled pH. Purity is confirmed via HPLC and chiral column chromatography .
Q. How should researchers characterize the purity and enantiomeric excess of this compound?
Use reversed-phase HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate purity via NMR (e.g., , ) and mass spectrometry. For dihydrochloride salts, elemental analysis (Cl content) and Karl Fischer titration ensure stoichiometric consistency. Impurity profiling can reference EP/Pharmaceutical standards for analogous imidazole derivatives .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Dihydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Long-term stability studies for similar imidazole derivatives recommend avoiding temperatures >25°C and humidity >60% .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for confirming stereochemistry and salt formation. Data collection parameters (e.g., Mo-Kα radiation, 100K temperature) minimize thermal motion artifacts. For imidazole derivatives, hydrogen bonding between the amine group and chloride ions often stabilizes the crystal lattice, which can be visualized via Olex2 or Mercury .
Q. What analytical strategies address contradictions in spectroscopic data for diastereomeric byproducts?
Combine - COSY and NOESY NMR to distinguish diastereomers through spatial correlations. For complex mixtures, LC-MS/MS with collision-induced dissociation (CID) can isolate fragment patterns unique to each stereoisomer. Cross-validate with computational methods (e.g., DFT calculations for predicted NMR shifts) .
Q. How can researchers design stability-indicating assays for this compound under varying experimental conditions?
Subject the compound to stress testing (e.g., thermal degradation at 40–80°C, UV exposure, pH extremes). Monitor degradation via UPLC-PDA-MS to identify breakdown products. For example, imidazole ring oxidation or deamination may occur under acidic conditions, requiring tailored mobile phases (e.g., ammonium formate buffer) to resolve degradation peaks .
Q. What methodologies are effective in studying the compound’s interaction with biological targets (e.g., receptors)?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For imidazole-based ligands, molecular docking (e.g., AutoDock Vina) with homology models of target proteins (e.g., histamine receptors) can predict binding modes. Validate with mutagenesis studies on key residues (e.g., Asp107 in HR) .
Methodological Notes
- Crystallographic Data Collection : Ensure crystal mounting in perfluoropolyether oil to prevent dehydration. Refinement with SHELXL should include anisotropic displacement parameters for non-hydrogen atoms .
- Impurity Profiling : Cross-reference with EP standards (e.g., Cimetidine Imp. J) for analogous compounds to identify potential synthesis byproducts .
- Safety Protocols : Follow GHS guidelines for handling hygroscopic salts; use respiratory and eye protection during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
